molecular formula C14H10N4O6 B11557294 N-(4-carbamoylphenyl)-2,4-dinitrobenzamide

N-(4-carbamoylphenyl)-2,4-dinitrobenzamide

Cat. No.: B11557294
M. Wt: 330.25 g/mol
InChI Key: IIANPCUUOXMALH-UHFFFAOYSA-N
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Description

N-(4-carbamoylphenyl)-2,4-dinitrobenzamide is an organic compound with significant applications in various fields of science and industry. This compound is characterized by its unique structure, which includes a benzamide core substituted with carbamoyl and nitro groups. Its chemical properties make it a valuable intermediate in the synthesis of various materials and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-carbamoylphenyl)-2,4-dinitrobenzamide typically involves a multi-step process. One common method includes the reaction of 4-nitrobenzoyl chloride with 4-aminobenzoyl amide in the presence of a base such as triethylamine or pyridine . The reaction is usually carried out in an organic solvent like dichloromethane. The intermediate product, N-(4-carbamoylphenyl)-4-nitrobenzamide, is then further processed to obtain the final compound .

Industrial Production Methods

For industrial production, the synthesis route is optimized to improve yields and reduce costs. The process involves safe, inexpensive, and high-yield methods, often using non-toxic solvents and reagents . The overall yield of the industrial process can exceed 78%, making it a viable option for large-scale production .

Chemical Reactions Analysis

Types of Reactions

N-(4-carbamoylphenyl)-2,4-dinitrobenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of N-(4-carbamoylphenyl)-2,4-dinitrobenzamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of tumor growth or the inhibition of microbial proliferation . The pathways involved often include key regulatory proteins and enzymes essential for cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-carbamoylphenyl)-2,4-dinitrobenzamide stands out due to its dual nitro substitution, which imparts unique chemical reactivity and biological properties. This makes it a valuable compound for specialized applications in research and industry .

Properties

Molecular Formula

C14H10N4O6

Molecular Weight

330.25 g/mol

IUPAC Name

N-(4-carbamoylphenyl)-2,4-dinitrobenzamide

InChI

InChI=1S/C14H10N4O6/c15-13(19)8-1-3-9(4-2-8)16-14(20)11-6-5-10(17(21)22)7-12(11)18(23)24/h1-7H,(H2,15,19)(H,16,20)

InChI Key

IIANPCUUOXMALH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)N)NC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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